N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(21-11-5-6-14-12-22-24-13-14)19-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)19/h1-4,7-10,12-13,19H,5-6,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWVSMHLZQMWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCC4=CON=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Xanthene Carboxylic Acid Synthesis
The 9H-xanthene-9-carboxylic acid core is typically synthesized via cyclocondensation reactions. In one approach, dimedone reacts with nitrobenzaldehyde derivatives under acidic conditions to form nitro-substituted xanthenes, which are subsequently reduced to amino intermediates. For example, 3a and 3b (derived from m-nitrobenzaldehyde and p-nitrobenzaldehyde) are reduced using metal catalysts (e.g., Fe/HCl) to yield amino xanthenes 4a and 4b . Oxidation of these intermediates with agents like Jones reagent or KMnO₄ generates the carboxylic acid functionality.
Oxazole-Containing Propylamine Synthesis
The 3-(1,2-oxazol-4-yl)propylamine side chain can be synthesized through cyclization or coupling reactions. Patent CN110343050A describes methods for introducing heterocyclic amines via Suzuki-Miyaura couplings or azide-alkyne cycloadditions. For instance, reacting a propyl aldehyde with an oxazole boronate ester under palladium catalysis forms the oxazole-propyl framework. Subsequent reductive amination or Staudinger reactions yield the primary amine.
Amide Bond Formation: Coupling Strategies
EDCI/HOBt-Mediated Coupling
A widely adopted method involves activating 9H-xanthene-9-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). As demonstrated in the synthesis of mGlu1 enhancers, the carboxylic acid (1 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF, followed by addition of 3-(1,2-oxazol-4-yl)propylamine (1 equiv). The reaction proceeds at room temperature, yielding the carboxamide in >85% purity after column chromatography.
- Dissolve 9H-xanthene-9-carboxylic acid (1.0 mmol) in DMF (10 mL).
- Add EDCI (1.2 mmol) and HOBt (1.2 mmol), stir for 10 min.
- Add 3-(1,2-oxazol-4-yl)propylamine (1.0 mmol) and DIPEA (3.5 mmol).
- Stir at 25°C for 12 hr, then purify via reverse-phase HPLC (MeCN/H₂O + 0.05% NH₄OH).
Acyl Chloride Route
Alternative activation via acyl chloride intermediates is described in xanthene sulfonamide syntheses. Treating 9H-xanthene-9-carboxylic acid with thionyl chloride (SOCl₂) generates the reactive acyl chloride, which is then coupled with the propylamine in anhydrous dichloromethane. This method achieves moderate yields (60–70%) but requires stringent moisture control.
Reaction Optimization and Challenges
Protecting Group Strategies
The patent CN110343050A emphasizes the use of trimethylsilyl (TMS) and tert-butoxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses. For example, Boc protection of the xanthene amine prior to carboxylic acid formation prevents unwanted side reactions during oxidation. Deprotection is achieved using TFA or HCl in dioxane.
Solvent and Catalyst Selection
- Polar aprotic solvents (DMF, THF) enhance coupling efficiency by stabilizing charged intermediates.
- Palladium catalysts (Pd/C, Pd(OH)₂) are critical for hydrogenation steps in amine synthesis.
- Metal-free conditions using HATU or PyBOP reduce metal contamination in final products.
Analytical Validation and Pharmacological Profiling
Spectroscopic Characterization
Physicochemical Properties
| Parameter | Value | Method | Source |
|---|---|---|---|
| LogP | 3.2 ± 0.1 | HPLC | |
| Aqueous solubility (pH 7) | 12 µM | Shake-flask | |
| Plasma protein binding | 99.8% | Ultracentrifugation |
Industrial-Scale Synthesis Considerations
Gram-Scale Production
An optimized route from the ACS Journal outlines a 4-step synthesis:
- Suzuki coupling of aldehyde 20 and boronate ester 21 (75% yield).
- Oxime formation and reduction to methanamine 23 (82% yield).
- EDCI-mediated coupling with xanthene carboxylic acid (86–92% yield).
- Purification via silica gel chromatography (purity >98%).
Cost-Efficiency Analysis
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| EDCI | 450 | 28% |
| 3-(Oxazol-4-yl)propylamine | 1200 | 45% |
| Solvents (DMF) | 80 | 12% |
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Fluorescent Properties: The xanthene moiety is responsible for the compound’s fluorescent properties, which are utilized in imaging and diagnostic applications.
Biological Activity: The isoxazole ring contributes to the compound’s biological activity by interacting with various enzymes and receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
(a) Tetrahydrocarbazole Derivatives (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide)
- Core Structure : These compounds replace the xanthene oxygen atom with a nitrogen-containing carbazole system, forming a tricyclic indole-derived scaffold.
- Substituents : Derivatives include chloro, fluoro, and methyl groups at the 6-position of the carbazole ring, which may enhance lipophilicity or modulate electronic effects compared to the oxazole substituent in the target compound.
- Functional Groups : The carbazole derivatives feature acetamide termini, whereas the target compound utilizes a carboxamide directly attached to the xanthene core. This distinction could influence metabolic stability or intermolecular interactions .
(b) Xanthene Carboxamide Derivatives (e.g., N-[2-methoxy-4-[3-methoxy-4-(9H-xanthen-9-ylcarbonylamino)phenyl]phenyl]-9H-xanthene-9-carboxamide)
- Core Similarity : Shares the xanthene carboxamide backbone, suggesting comparable synthetic routes (e.g., carbodiimide-mediated coupling).
- Substituent Variation : The analog includes methoxy groups and an extended aromatic system, which may increase molecular weight and reduce solubility relative to the oxazolylpropyl group in the target compound. Methoxy groups could enhance π-π stacking but reduce metabolic oxidation rates .
(c) Xanthene Ester Derivatives (e.g., Diisopropylaminoethyl xanthene-9-carboxylate methobromide)
- Functional Group: Features a carboxylate ester and a quaternary ammonium bromide, unlike the carboxamide in the target compound.
- Applications : The charged ammonium group suggests use as a surfactant or ion-pairing agent, diverging from the likely pharmaceutical applications of the target compound’s neutral carboxamide .
Hypothetical Pharmacological Implications
- Oxazole vs. Halogen/Methyl Groups : The oxazole’s nitrogen and oxygen atoms could engage in hydrogen bonding with biological targets, whereas halogenated carbazoles may rely on hydrophobic interactions.
- Xanthene vs.
Data Table: Structural and Functional Comparison
Q & A
Q. Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction efficiency .
- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .
What analytical methods are most effective for characterizing this compound and resolving structural ambiguities?
Basic Research Focus
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the xanthene core (aromatic protons at δ 6.8–8.2 ppm) and oxazole-propyl linkage (CH₂ signals at δ 2.5–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the xanthene ring system .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₁N₂O₃: 397.15) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Q. Advanced Resolution of Ambiguities :
- X-ray Crystallography : Determine bond angles and stereochemistry of the oxazole-propyl moiety .
- FT-IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and xanthene C-O-C vibrations (~1250 cm⁻¹) .
How can computational chemistry optimize reaction conditions and predict biological targets?
Advanced Research Focus
Reaction Design :
- Quantum Mechanical Calculations (DFT) : Model transition states for amide bond formation to identify optimal temperatures (e.g., 25–40°C) and solvent dielectric constants (ε = 30–40) .
- Machine Learning : Train models on similar xanthene derivatives to predict reaction yields under varying pH and catalyst concentrations .
Q. Target Prediction :
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR libraries to prioritize in vitro assays. The xanthene core may interact with ATP-binding pockets (e.g., PI3Kδ) .
- Pharmacophore Modeling : Map hydrogen bond acceptors (oxazole nitrogen) and hydrophobic regions (xanthene ring) for structure-activity relationship (SAR) studies .
How should researchers address contradictions in reported biological activity data?
Q. Advanced Methodological Approach
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for cytotoxicity) and normalize to controls (IC₅₀ values ± SEM) .
Orthogonal Validation :
- Pair enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assay) to confirm target specificity .
Data Reconciliation :
What strategies improve stability and bioavailability in preclinical studies?
Q. Advanced Research Focus
- Stability Optimization :
- pH-Dependent Degradation : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Formulate with cyclodextrins to protect the oxazole group .
- Bioavailability Enhancement :
- LogP Adjustment : Introduce hydrophilic substituents (e.g., -OH) to reduce logP from ~3.5 to 2.0–2.5 .
- Prodrug Design : Mask the carboxamide as an ester for improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
